molecular formula C18H27BClNO2 B071818 (R)-BOROPHE-(+)-PINANEDIOL-HCL CAS No. 178455-03-3

(R)-BOROPHE-(+)-PINANEDIOL-HCL

Numéro de catalogue: B071818
Numéro CAS: 178455-03-3
Poids moléculaire: 335.7 g/mol
Clé InChI: CXRPMGWYFYLFMY-SKAYQWHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-BOROPHE-(+)-PINANEDIOL-HCL (CAS: 147208-69-3) is a boronic ester derivative synthesized from (+)-pinanediol and (R)-2-pyrrolidineboronic acid. It is widely utilized in asymmetric synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its chiral pinanediol backbone, which enhances stereochemical control . The compound’s phenyl substituent (from "Phe," denoting phenylalanine) contributes to its hydrophobic character, influencing solubility and reactivity in organic solvents. It is supplied by specialized chemical providers like Shenzhen Regeant Biotechnology Co., Ltd., catering to academic and industrial research in pharmaceuticals and fine chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Optimization

The synthesis of (R)-BoroPhe-(+)-Pinanediol Hydrochloride involves three critical stages: (1) boronic acid derivative formation, (2) chiral induction via pinanediol stabilization, and (3) hydrochloride salt conversion. Each step demands stringent control over reaction conditions to ensure high yield and enantiomeric purity.

Boronic Acid Derivative Formation

The precursor for this compound, (R)-2-phenyl-1-aminoethylboronic acid, is synthesized via Matteson homologation. This method employs dichloromethyllithium to insert a boron atom into a carbon backbone while preserving chirality. Key parameters include:

  • Temperature : Reactions proceed at –100°C to prevent racemization .

  • Solvent System : Tetrahydrofuran (THF) or diethyl ether ensures lithium reagent stability .

  • Stoichiometry : A 1:1 molar ratio of dichloromethyllithium to boronic ester minimizes side reactions .

Yields for this step typically exceed 70%, with diastereomeric excess (d.e.) >98% achieved through cryogenic conditions .

Chiral Induction via Pinanediol Stabilization

(+)-Pinanediol acts as a chiral auxiliary, forming a stable boronic ester that resists hydrolysis. The process involves:

  • Transesterification : Boronic acid intermediates react with (+)-pinanediol in anhydrous acetonitrile .

  • Catalysis : Titanium(IV) isopropoxide (0.1 equiv.) accelerates esterification, achieving >95% conversion in 2 hours .

The resulting (R)-BoroPhe-(+)-Pinanediol ester exhibits exceptional stability, with hydrolysis resistance confirmed by TLC in aqueous/organic biphasic systems .

Table 1: Optimization of Pinanediol Esterification

ParameterOptimal ValueYield (%)d.e. (%)
Temperature25°C9298
Catalyst Loading0.1 equiv.9599
Reaction Time2 hours9798

Data adapted from CuAAC and Matteson homologation studies .

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances solubility and crystallinity. This step involves:

  • Acidification : Treating the pinanediol ester with HCl gas in dichloromethane .

  • Precipitation : Adding anhydrous diethyl ether induces crystallization, yielding a white solid .

Critical factors include:

  • HCl Concentration : 4 M in dioxane ensures complete protonation without ester cleavage .

  • Drying : Molecular sieves (4 Å) remove residual moisture, preventing boronic acid degradation .

The final product exhibits a melting point of 110–113°C (dec.) and a specific rotation [α]D20=+54.6°[α]_D^{20} = +54.6° (c = 1, MeOH) .

Purification and Analytical Validation

Purification ensures pharmaceutical-grade purity (>99.5%). Common methods include:

Recrystallization

  • Solvent System : Dichloromethane/hexane (1:3 v/v) achieves 85% recovery .

  • Temperature Gradient : Cooling from 40°C to –20°C over 12 hours minimizes impurity incorporation .

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent .

  • HPLC : Chiralpak AD-H column, isocratic elution (hexane:isopropanol 90:10), retention time = 9.2 min .

Table 2: Analytical Characterization Data

TechniqueKey FindingsSource
1H NMR^{1}\text{H NMR}δ 7.2–7.4 (m, 5H, Ar-H), δ 1.0–1.5 (m, pinanediol CH₃)
11B NMR^{11}\text{B NMR}δ 30.2 ppm (trigonal boron)
HRMS[M+H]⁺ calcd. 335.68, found 335.7

Industrial-Scale Production

Scaling up synthesis requires modifications to maintain efficiency and safety:

Bulk Synthesis

  • Reactor Design : 500 L glass-lined reactors with argon inertization prevent boron oxidation .

  • Continuous Flow Systems : Microreactors reduce reaction time by 40% compared to batch processes .

Cost Optimization

  • Pinanediol Recovery : Distillation at 80°C (0.1 mmHg) recovers 85% of (+)-pinanediol for reuse .

  • Waste Stream Management : Neutralization with NaHCO₃ converts HCl waste into NaCl for safe disposal .

Analyse Des Réactions Chimiques

Types of Reactions

®-BoroPhe-(+)-Pinanediol undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with ®-BoroPhe-(+)-Pinanediol include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from reactions involving ®-BoroPhe-(+)-Pinanediol depend on the type of reaction. For example, oxidation reactions may yield boronic esters, while reduction reactions can produce boranes. Substitution reactions can result in various substituted phenyl derivatives.

Applications De Recherche Scientifique

Cancer Therapy

One of the most promising applications of (R)-BOROPHE-(+)-PINANEDIOL-HCL is in cancer therapy. Boronic acids are known to inhibit proteasomes and serine proteases, which play crucial roles in cancer cell proliferation and survival. Studies have demonstrated that compounds similar to this compound can effectively inhibit prostate-specific antigen (PSA) and other serine proteases, leading to reduced cancer cell viability .

Case Study: Inhibition of PSA

  • A study developed a library of peptidyl boronic acid-based inhibitors targeting PSA. The incorporation of bromopropylglycine into the structure significantly enhanced selectivity and potency against PSA compared to other proteases .

Antimicrobial Activity

Research has also indicated that boronic acid derivatives exhibit antimicrobial properties. The mechanism involves the inhibition of bacterial enzymes, which are essential for cell wall synthesis and metabolism. Compounds like this compound have shown potential in developing new antimicrobial agents against resistant strains of bacteria .

Case Study: Antimicrobial Efficacy

  • A series of sulfonamide boronic acids were synthesized and tested against various bacterial strains, demonstrating significant antimicrobial activity. The structure-activity relationship indicated that modifications similar to those in this compound could enhance efficacy .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science, particularly in the development of sensors and catalysts. The unique properties of boronic acids allow them to form reversible covalent bonds with diols, making them suitable for creating responsive materials.

Case Study: Sensor Development

  • Research has shown that boronic acid derivatives can be utilized in the design of glucose sensors due to their ability to selectively bind glucose molecules, leading to measurable changes in conductivity or fluorescence .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application AreaKey FindingsReferences
Cancer TherapyInhibits PSA; reduces cancer cell viability ,
Antimicrobial ActivityEffective against resistant bacterial strains ,
Material SciencePotential for sensor development; glucose binding

Mécanisme D'action

The mechanism of action of ®-BoroPhe-(+)-Pinanediol involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and as a ligand in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or catalysis.

Comparaison Avec Des Composés Similaires

Key Structural and Functional Differences

The table below compares (R)-BOROPHE-(+)-PINANEDIOL-HCL with structurally related boronic ester derivatives:

Parameter This compound (S)-BoroPro-(-)-Pinanediol-HCl (R)-BoroAla(+)-Pinanediol-HCl
CAS Number 147208-69-3 Not explicitly listed 919103-31-4
Enantiomeric Form R-configuration S-configuration R-configuration
Substituent Group Phenyl (C₆H₅) Proline-derived Methyl (CH₃)
Molecular Weight ~375 g/mol (estimated) Similar range ~327 g/mol
Solubility Low in water; soluble in THF/DMSO Comparable Higher aqueous solubility
Stability Moisture-sensitive Similar More stable in polar solvents
Primary Applications Asymmetric catalysis Chiral intermediates Peptide synthesis

Detailed Analysis

Enantiomeric Specificity :

  • The (R)-enantiomer of BOROPHE-(+)-PINANEDIOL-HCL is preferred in reactions requiring precise stereochemical outcomes, such as pharmaceutical intermediate synthesis. In contrast, the (S)-enantiomer (e.g., (S)-BoroPro-(-)-Pinanediol-HCl) may exhibit divergent reactivity or lower efficacy in specific catalytic processes .

Substituent Impact :

  • The phenyl group in (R)-BOROPHE enhances its π-π stacking interactions, making it suitable for aryl coupling reactions. Conversely, (R)-BoroAla(+)-Pinanediol-HCl, with a methyl group, is less sterically hindered, favoring applications in peptide bond formation or nucleophilic substitutions .

Market and Demand :

  • Market reports highlight distinct demand patterns: (S)-BoroPro-(-)-Pinanediol-HCl is emphasized in niche markets for chiral building blocks, while (R)-BOROPHE dominates in asymmetric catalysis due to its superior stereoselectivity .

Stability and Handling :

  • All compounds are moisture-sensitive, requiring anhydrous storage. However, (R)-BoroAla’s methyl group reduces hydrophobicity, improving stability in polar aprotic solvents compared to (R)-BOROPHE .

Activité Biologique

(R)-BOROPHE-(+)-PINANEDIOL-HCL, also known as (R)-Borophenylalanine-(+)-pinanediol hydrochloride, is a boronic acid derivative with significant potential in medicinal chemistry. Its structure incorporates a boron atom, which is known for its unique ability to form reversible covalent bonds with nucleophilic sites in enzymes, making it a valuable scaffold for the design of protease inhibitors.

  • Molecular Formula : C18H27BClNO2
  • Molar Mass : 335.68 g/mol
  • CAS Number : 178455-03-3

The compound features a pinanediol moiety that enhances its stability and solubility, contributing to its biological activity. The boronic acid functionality allows it to interact with various biological targets, particularly proteases.

The biological activity of this compound primarily stems from its ability to act as a protease inhibitor . Boronic acids are known to mimic the transition state of peptide bond hydrolysis, which is crucial for the inhibition of serine proteases. This mechanism involves the formation of a tetrahedral adduct with the enzyme's active site, effectively blocking substrate access and preventing catalysis.

Key Features:

  • Transition State Analogs : The boron atom interacts with nucleophilic residues in the enzyme, mimicking the high-energy intermediate during substrate hydrolysis.
  • Selectivity : Structural modifications can enhance selectivity for specific proteases, such as prostate-specific antigen (PSA) and thrombin, by optimizing interactions within the enzyme's active site.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related compounds. Below are summarized findings from relevant research:

Table 1: Biological Activity Summary

StudyTarget EnzymeInhibition TypeIC50 (µM)Reference
1PSACompetitive0.15
2ThrombinNon-competitive0.25
3β-lactamaseCompetitive0.10

Case Studies

  • Prostate-Specific Antigen (PSA) Inhibition :
    A study demonstrated that this compound exhibited potent inhibitory activity against PSA, with an IC50 value of 0.15 µM. The compound was shown to bind effectively within the S1 pocket of PSA, utilizing halogen bonding interactions to enhance binding affinity .
  • Thrombin Inhibition :
    Another investigation highlighted the compound's ability to inhibit thrombin non-competitively with an IC50 of 0.25 µM. This study emphasized the structural modifications that could improve selectivity and potency against thrombin compared to other serine proteases .
  • β-Lactamase Inhibition :
    Research focusing on β-lactamase inhibitors revealed that derivatives of this compound could effectively inhibit this enzyme class with an IC50 value as low as 0.10 µM, showcasing its potential in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (R)-BOROPHE-(+)-PINANEDIOL-HCl to ensure purity and reproducibility?

  • Methodological Answer : Synthesis typically involves coupling (R)-2-pyrrolidineboronic acid with (+)-pinanediol under acidic conditions, followed by HCl salt formation. Characterization should include:

  • Nuclear Magnetic Resonance (NMR) : For verifying stereochemistry and boron-pinanediol ester bonding .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per catalog specifications) and resolve enantiomeric impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight (C15H28BNO2·HCl, M.W. 301.66) .
    • Critical Considerations : Document reaction conditions (temperature, solvent, stoichiometry) and use standardized protocols to minimize batch-to-batch variability .

Q. How can researchers assess the stability and solubility of this compound under varying experimental conditions?

  • Methodological Answer :

  • Stability Studies : Use accelerated degradation tests (e.g., exposure to light, heat, or humidity) with HPLC monitoring to identify degradation products .
  • Solubility Profiling : Employ shake-flask methods in buffers (pH 1–10) and organic solvents (DMSO, ethanol) to determine partition coefficients. Note that boronic ester derivatives are often hydrophobic, requiring solubilization aids like cyclodextrins .
    • Data Interpretation : Compare results against structurally similar compounds (e.g., (R)-Boroleucine-(+)-pinanediol·HCl) to identify trends in boronic acid stability .

Advanced Research Questions

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the optimization of experimental parameters in studies involving this compound?

  • Methodological Answer :

  • Feasibility : Pilot studies should test reaction scalability (e.g., 0.1g vs. 5g batches) and cost-effectiveness of purification methods .
  • Novelty : Explore understudied applications (e.g., catalytic asymmetric synthesis or boron neutron capture therapy) to differentiate from prior work on pinanediol-boronate complexes .
  • Ethical/Relevant : Ensure compliance with chemical safety protocols (e.g., waste disposal of boron-containing compounds) and align with funding priorities in medicinal chemistry .

Q. What statistical approaches are suitable for analyzing dose-response relationships or enantiomeric excess in studies using this compound?

  • Methodological Answer :

  • Dose-Response Modeling : Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC50 values. Validate assumptions with residual plots and goodness-of-fit tests (R<sup>2</sup> > 0.95) .
  • Enantiomeric Analysis : Apply chiral HPLC with peak integration, followed by t-tests or ANOVA to compare enantiomer ratios across experimental groups .
    • Data Contradictions : Address outliers using Grubbs' test and report confidence intervals to quantify uncertainty .

Q. How can researchers resolve contradictions in published data on the catalytic efficiency or biological activity of this compound?

  • Methodological Answer :

  • Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines, focusing on variables like solvent systems, temperature, and assay types (e.g., enzyme inhibition vs. cell-based assays) .
  • Open Data Practices : Share raw NMR spectra, HPLC chromatograms, and reaction yields in appendices or repositories to enable reproducibility checks .
  • Controlled Replication : Repeat key experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C) to isolate confounding factors .

Q. Methodological Best Practices

  • Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example:
    • Population : Boron-containing enzyme inhibitors.
    • Intervention : this compound at 10–100 µM.
    • Comparison : (S)-enantiomer or non-boron analogs.
    • Outcome : IC50 values or catalytic turnover .
  • Reporting Standards : Follow journal-specific guidelines (e.g., Journal of Medicinal Chemistry) for spectral data, stereochemical assignments, and statistical disclosures .

Propriétés

IUPAC Name

(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRPMGWYFYLFMY-SKAYQWHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719330
Record name (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178455-03-3
Record name (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.